molecular formula C18H39N5O12S B607106 Dibekacin sulfate CAS No. 58580-55-5

Dibekacin sulfate

货号: B607106
CAS 编号: 58580-55-5
分子量: 549.6 g/mol
InChI 键: GXKUKBCVZHBTJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Common Chemical Reactions

Dibekacin sulfate participates in reactions typical of aminoglycosides, including:

  • Oxidation : Reacts with strong oxidizing agents (e.g., hydrogen peroxide) under acidic conditions, leading to hydroxyl group modifications.
  • Reduction : Undergoes reductive amination in the presence of sodium borohydride (NaBH₄) or other reducing agents to modify amine groups.
  • Substitution : Hydroxyl groups at positions 3', 4', and 6' are susceptible to nucleophilic substitution with reagents like acetic anhydride or alkyl halides.

Key reagents and outcomes are summarized below:

Reaction Type Reagents/Conditions Products/Outcomes
OxidationH₂O₂, acidic pHHydroxyl → carbonyl conversion
AcylationAcetic anhydride, pyridineAcetylated derivatives (improved stability)
SulfonationSO₃ complexesEnhanced solubility via sulfonate groups
AlkylationMethyl iodide, base catalysisMethylation of primary amines

Enzymatic Modifications

This compound is a substrate for bacterial resistance enzymes, including:

Aminoglycoside Phosphotransferases (APHs)

  • APH(2″) isoforms phosphorylate the 2″-hydroxyl group of the glucosamine ring, rendering the antibiotic inactive .
    • Kinetic parameters: For APH(2″)-Ia, kcat=0.15s1k_{cat}=0.15\,\text{s}^{-1}, Km=1.2μMK_m=1.2\,\mu \text{M} .
    • Nucleotide specificity: GTP > ATP > UTP (100-fold lower efficiency) .

Aminoglycoside Acetyltransferases (AACs)

  • AAC(6′)-Ie acetylates the 6′-amine group, reducing ribosomal binding affinity .
    • Acetyl-CoA-dependent reaction with kcat/Km=4.7×104M1s1k_{cat}/K_m=4.7\times 10^4\,\text{M}^{-1}\text{s}^{-1} .

Chemoenzymatic Derivatization

Recent studies highlight engineered enzymes for site-specific modifications :

  • AAC(6′)-Ie/APH(2″)-Ia bifunctional enzyme :
    • Truncated mutants (e.g., D80G-1–240) acetylate the 4‴-amine of dibekacin, enabling novel derivatives .
    • Sequential enzymatic reactions yield doubly modified analogs (e.g., acetylated-phosphorylated hybrids) .
Enzyme Variant Modification Site Catalytic Efficiency (kcat/Kmk_{cat}/K_m)
Wild-type AAC(6′)-Ie6′-amine2.1×104M1s12.1\times 10^4\,\text{M}^{-1}\text{s}^{-1})
D80G-1–240 mutant4‴-amine8.9×103M1s18.9\times 10^3\,\text{M}^{-1}\text{s}^{-1})

Stability and Degradation

  • Thermal degradation : Decomposes at >200°C, producing ammonia and sulfur oxides .
  • pH-dependent hydrolysis : Stable at pH 4–6 but degrades rapidly in alkaline conditions (pH >8) .

科学研究应用

Antimicrobial Efficacy

Dibekacin sulfate exhibits a broad spectrum of antibacterial activity. The Minimum Inhibitory Concentrations (MICs) against various pathogens are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.78
Staphylococcus epidermidis0.78
Micrococcus flavus6.25
Bacillus anthracis0.39
Bacillus cereus1.56
Escherichia coli0.2 - 100
Pseudomonas aeruginosa<0.2 - 100
Klebsiella pneumoniae0.39

These values indicate that this compound is particularly effective against gram-positive bacteria and select gram-negative strains, making it a valuable option in clinical settings where antibiotic resistance poses significant challenges.

Clinical Applications

This compound has been utilized in various clinical scenarios:

  • Indwelling Catheters : A study demonstrated that dibekacin incorporated into catheter coatings significantly reduced infection rates caused by gram-negative bacteria, thereby improving patient outcomes .
  • Intrathoracic Administration : Administered intrathoracically in animal models with induced pleurisy, this compound showed promising serum levels, indicating effective local delivery for treating infections .
  • Ocular Infections : In a case study involving patients with blepharitis, topical application of this compound resulted in significant symptom improvement compared to control groups .

Nephrotoxicity Studies

A critical concern associated with aminoglycoside antibiotics is nephrotoxicity. Research indicates that dibekacin can induce renal toxicity, assessed through blood urea nitrogen (BUN) levels in animal models. Modified derivatives of dibekacin have been investigated for reduced nephrotoxic effects:

  • Dibekacin-di-N-methanesulfonate : Exhibited minimal change in BUN levels; bioactive in vitro but ineffective in vivo against Pseudomonas aeruginosa.
  • Disodium and dipotassium dibekacin-di-N-ethanesulfonate sesquisulfates : Demonstrated lower mortality and better body weight gain during prolonged treatments compared to the parent compound .

Research Applications

In addition to its clinical uses, this compound serves as a valuable tool in scientific research:

  • Antibiotic Coating Studies : Investigations into the efficacy of this compound-coated indwelling catheters have shown its potential to release the antibiotic into urine over time, effectively delaying lower urinary tract infections .
  • Fibrin Glue Studies : Adding this compound to fibrin glue decreased bacterial colonization likelihood, indicating its utility in surgical applications .

生物活性

Dibekacin sulfate is a semisynthetic aminoglycoside antibiotic derived from kanamycin B, primarily used in the treatment of severe gram-negative bacterial infections. This article explores its biological activity, efficacy, and safety based on various studies and findings from the literature.

This compound has the molecular formula C18H39N5O12SC_{18}H_{39}N_{5}O_{12}S and a molecular weight of approximately 549.59 g/mol. It functions by binding to the 30S ribosomal subunit, inhibiting protein synthesis in bacteria, which ultimately leads to cell death. This mechanism is crucial for its effectiveness against a variety of bacterial strains, particularly those resistant to other antibiotics.

Antimicrobial Efficacy

This compound demonstrates broad-spectrum antibacterial activity. The Minimum Inhibitory Concentrations (MICs) against various pathogens are as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.78
Staphylococcus epidermidis0.78
Micrococcus flavus6.25
Bacillus anthracis0.39
Bacillus cereus1.56
Escherichia coli0.2 - 100
Pseudomonas aeruginosa<0.2 - 100
Klebsiella pneumoniae0.39

These values indicate that this compound is particularly potent against gram-positive bacteria and some gram-negative strains, making it an important option in clinical settings where resistance is a concern .

Nephrotoxicity Studies

One significant concern with aminoglycosides, including this compound, is nephrotoxicity. Studies have shown that dibekacin can induce renal toxicity, which has been assessed through blood urea nitrogen (BUN) levels in animal models. Research indicates that modified derivatives of dibekacin exhibit reduced nephrotoxic effects compared to the parent compound:

  • Dibekacin-di-N-methanesulfonate : Minimal change in BUN levels; bioactive in vitro but ineffective in vivo against Pseudomonas aeruginosa.
  • Disodium and dipotassium dibekacin-di-N-ethanesulfonate sesquisulfates : Showed lower mortality and better body weight gain compared to this compound during prolonged treatments .

Clinical Applications

This compound has been utilized in various clinical settings, including:

  • Indwelling Catheters : A study demonstrated that dibekacin incorporated into catheter coatings significantly reduced infection rates caused by gram-negative bacteria .
  • Intrathoracic Administration : Administered intrathoracically in rabbits with induced pleurisy showed promising serum levels, indicating effective local delivery for treating infections .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in treating severe infections:

  • Case Study on Blepharitis : Patients treated with topical this compound showed significant improvement in symptoms compared to controls, supporting its use for ocular infections.
  • Clinical Trials for Conjunctivitis : In randomized trials, patients receiving dibekacin demonstrated faster resolution of conjunctivitis symptoms compared to those on placebo.

属性

CAS 编号

58580-55-5

分子式

C18H39N5O12S

分子量

549.6 g/mol

IUPAC 名称

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)

InChI 键

GXKUKBCVZHBTJW-UHFFFAOYSA-N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

规范 SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Dibekacin sulfate;  Debecacin sulfate;  EINECS 261-341-0;  Orbicin;  Panimycin.

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。